![molecular formula C24H22ClN3O3S B2814102 Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537046-46-1](/img/no-structure.png)

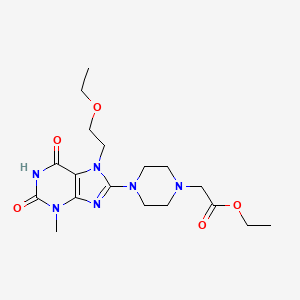

Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of pyrido[2,3-d]pyrimidine, which is a type of heterocyclic compound. The molecule contains several functional groups, including a carboxylate ester, a sulfanyl group, and a chlorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzylsulfanyl group could participate in oxidation and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some properties that could be predicted include its solubility, melting point, and boiling point .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis of Novel Derivatives: The compound has been utilized in the synthesis of novel pyrido and thieno derivatives. For example, Bakhite et al. (2005) detailed the preparation of 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, leading to tetrahydropyridothienopyrimidine derivatives (Bakhite, Al‐Sehemi, & Yamada, 2005).

- Crystal Structure Determination: Hu Yang (2009) focused on the crystal structure of a related compound, providing insights into the molecular configuration and potential applications in materials science (Hu Yang, 2009).

Pharmaceutical Research

- Pharmacological Activity: Śladowska et al. (1990) reported the pharmacological activity of derivatives of the compound, highlighting their potential in drug development (Śladowska, Bartoszko-Malik, & Zawisza, 1990).

- Docking Studies and Anticancer Activity: Shafiq et al. (2020) synthesized halogenated pyrimidine derivatives using the compound and evaluated their anticancer activity, including docking studies to understand molecular interactions (Shafiq et al., 2020).

Chemical Properties and Interactions

- Density, Viscosity, and Ultrasonic Properties: Bajaj and Tekade (2014) studied the density, viscosity, and ultrasonic properties of similar compounds in ethanolic solutions, providing insights into their physical properties and interactions (Bajaj & Tekade, 2014).

- Antimicrobial Activity: Vlasov, Chernykh, and Osolodchenko (2015) developed a synthesis method for derivatives of the compound and tested their antimicrobial activity, showing their potential in antimicrobial applications (Vlasov, Chernykh, & Osolodchenko, 2015).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves the condensation of 2-amino-4,5,6,7-tetrahydro-5-methyl-4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester with 4-chlorobenzaldehyde and benzyl mercaptan, followed by cyclization and oxidation to form the final product.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydro-5-methyl-4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester", "4-chlorobenzaldehyde", "benzyl mercaptan", "acetic anhydride", "sodium acetate", "hydrogen peroxide", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5,6,7-tetrahydro-5-methyl-4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester with 4-chlorobenzaldehyde and benzyl mercaptan in the presence of acetic anhydride and sodium acetate to form Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate intermediate.", "Step 2: Cyclization of the intermediate in the presence of sodium hydroxide and ethanol to form the cyclized product.", "Step 3: Oxidation of the cyclized product with hydrogen peroxide in the presence of water to form the final product, Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate." ] } | |

Numéro CAS |

537046-46-1 |

Nom du produit |

Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate |

Formule moléculaire |

C24H22ClN3O3S |

Poids moléculaire |

467.97 |

Nom IUPAC |

ethyl 2-benzylsulfanyl-5-(4-chlorophenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |

InChI |

InChI=1S/C24H22ClN3O3S/c1-3-31-23(30)18-14(2)26-21-20(19(18)16-9-11-17(25)12-10-16)22(29)28-24(27-21)32-13-15-7-5-4-6-8-15/h4-12,19H,3,13H2,1-2H3,(H2,26,27,28,29) |

Clé InChI |

BVFOZWWHNLLZAH-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Cl)C(=O)NC(=N2)SCC4=CC=CC=C4)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

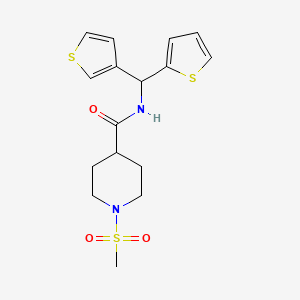

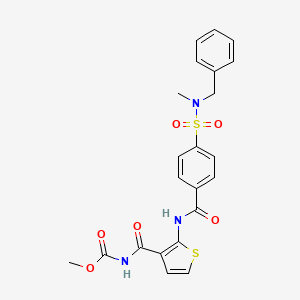

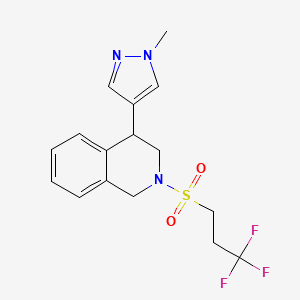

![N-benzyl-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2814019.png)

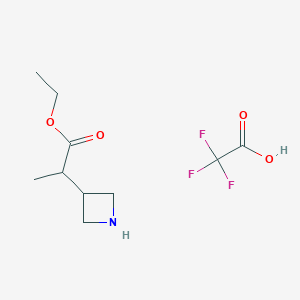

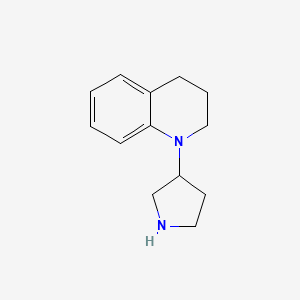

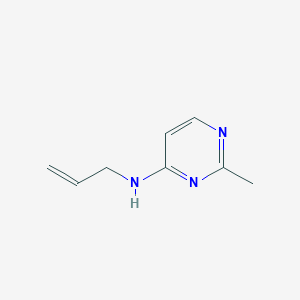

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2814020.png)

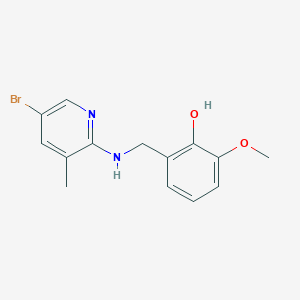

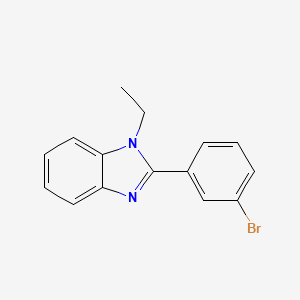

![5-[(4-chlorobenzyl)thio]-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2814028.png)

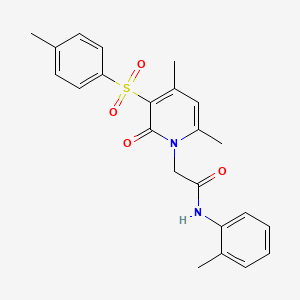

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2814030.png)